molecular formula C22H19N5O2S B2481493 2-(benzylthio)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 2034576-45-7

2-(benzylthio)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No. B2481493
CAS RN: 2034576-45-7
M. Wt: 417.49
InChI Key: SPDKXOXGLULXRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multistep chemical reactions, starting from basic building blocks to the final complex molecule. A typical route includes the reaction of cyanoacetamide derivatives with different reagents to afford polysubstituted thiophene derivatives, phenylmethylidene derivatives, and further functionalization to yield various heterocyclic compounds with potential bioactivity (Khalil, Sayed, & Raslan, 2012).

Molecular Structure Analysis

Studies on similar molecules, such as 2-Phenyl-N-(pyrazin-2-yl)acetamide, reveal detailed molecular structure characteristics through techniques like X-ray crystallography. These analyses provide insights into the molecular geometry, including bond lengths, angles, and spatial arrangement, offering a foundational understanding of the compound's reactivity and properties (Nayak et al., 2014).

Chemical Reactions and Properties

Reactivity studies of related acetamide derivatives highlight the versatility of these compounds in undergoing various chemical transformations. These include reactions with isothiocyanates, hydrazonyl chlorides, and active methylene reagents, leading to the formation of diverse heterocyclic frameworks with potential pharmacological activities (Khalil, Sayed, & Raslan, 2012).

Scientific Research Applications

Synthesis and Coordination Complexes

  • Research has explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes, noting their significant antioxidant activity. These compounds, including similar structures to the one , exhibit potential in the field of biochemistry and inorganic chemistry (Chkirate et al., 2019).

Crystal Structure and Computational Studies

  • Studies on similar compounds have focused on their crystal structures and theoretical parameters, providing insights into the molecular architecture of such compounds. This is critical for understanding the potential biological and chemical applications of these molecules (Sebhaoui et al., 2020).

NMR Characterization

  • NMR studies on novel 1,3,4-Oxadiazole derivatives containing benzimidazole moiety, which share structural similarities, have been conducted to determine their molecular structure and properties. This type of research is important for pharmaceutical and chemical applications (Li Ying-jun, 2012).

Computational and Pharmacological Evaluation

  • Computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives have been done for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies highlight the medicinal and therapeutic potential of these compounds (Faheem, 2018).

In Silico Drug-likeness and Microbial Investigation

  • Research into the drug-likeness properties and in vitro microbial activities of dihydropyrrolone conjugates related to 1,3,4-oxadiazole structures reveals their potential as antimicrobial agents. This signifies the compound's role in drug development and microbial research (Pandya et al., 2019).

Anti-Microbial Activities

  • The synthesis of novel thiazole derivatives, incorporating elements similar to the compound , has demonstrated significant anti-bacterial and anti-fungal activities. This underscores the compound’s potential in developing new antimicrobial agents (Saravanan et al., 2010).

Future Directions

Given the interesting structure of this compound, it could be a valuable target for future research. Potential areas of study could include exploring its synthesis, investigating its reactivity, and testing its potential applications in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

2-benzylsulfanyl-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c28-20(15-30-14-16-6-2-1-3-7-16)25-18-9-5-4-8-17(18)12-21-26-22(27-29-21)19-13-23-10-11-24-19/h1-11,13H,12,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDKXOXGLULXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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